4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with chlorine and fluorine atoms, as well as a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Chlorophenyl)-4-fluorobenzoic acid may also interact with various biological targets.
Mode of Action
For instance, indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For example, indole derivatives have been reported to affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Result of Action
Similar compounds have shown various effects, such as inhibiting viral replication, reducing inflammation, and killing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). This method provides good yields under mild reaction conditions .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid, often involves catalytic coupling reactions such as the Suzuki reaction. This method utilizes palladium catalysts and aryl halides to form the biphenyl framework. The reaction conditions are optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles, leading to the substitution of hydrogen atoms with other functional groups.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Nucleophilic Substitution: The chlorine and fluorine atoms on the biphenyl core can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce carboxylates .
Scientific Research Applications
4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-amine: This compound is structurally similar but contains an amine group instead of a carboxylic acid group.
4’-Fluoro-[1,1’-biphenyl]-2-carboxylic acid: This compound lacks the chlorine atom present in 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid.
Uniqueness
The presence of both chlorine and fluorine atoms, along with the carboxylic acid group, makes 4’-Chloro-5-fluoro-[1,1’-biphenyl]-2-carboxylic acid unique. These substituents can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-1-8(2-4-9)12-7-10(15)5-6-11(12)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBUUICPLKCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681112 |
Source
|
Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179253-24-7 |
Source
|
Record name | 4'-Chloro-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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